molecular formula C15H13FO2 B3088267 2-(4-Ethylphenyl)-4-fluorobenzoic acid CAS No. 1184517-79-0

2-(4-Ethylphenyl)-4-fluorobenzoic acid

Cat. No.: B3088267
CAS No.: 1184517-79-0
M. Wt: 244.26 g/mol
InChI Key: JVGPYDAOBRWDDZ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 4-ethylphenyl group and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The general reaction scheme is as follows:

    Starting Materials: 4-ethylphenylboronic acid and 4-fluorobromobenzene.

    Catalyst: Palladium(II) acetate.

    Ligand: Triphenylphosphine.

    Base: Potassium carbonate.

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) for several hours.

The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (e.g., 80-100°C).

    Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., diethyl ether), temperature (e.g., 0-25°C).

    Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), temperature (e.g., 25-50°C).

Major Products

    Substitution: 2-(4-Ethylphenyl)-4-aminobenzoic acid, 2-(4-Ethylphenyl)-4-thiolbenzoic acid.

    Reduction: 2-(4-Ethylphenyl)-4-fluorobenzyl alcohol.

    Oxidation: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

Scientific Research Applications

2-(4-Ethylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The ethylphenyl group can contribute to hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4-fluorobenzoic acid
  • 2-(4-Ethylphenyl)-4-chlorobenzoic acid
  • 2-(4-Ethylphenyl)-4-bromobenzoic acid

Uniqueness

2-(4-Ethylphenyl)-4-fluorobenzoic acid is unique due to the presence of both the ethyl group and the fluorine atom. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall properties. Compared to similar compounds, the fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)14-9-12(16)7-8-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPYDAOBRWDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681258
Record name 4'-Ethyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184517-79-0
Record name 4'-Ethyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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